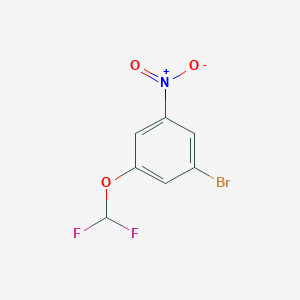
1-Bromo-3-(difluoromethoxy)-5-nitrobenzene
Vue d'ensemble
Description
1-Bromo-3-(difluoromethoxy)-5-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethoxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(difluoromethoxy)-5-nitrobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(difluoromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.
Reduction: 3-(Difluoromethoxy)-5-aminobenzene.
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Applications De Recherche Scientifique
1-Bromo-3-(difluoromethoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(difluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4-nitrobenzene: Lacks the difluoromethoxy group, resulting in different chemical and physical properties.
3-(Difluoromethoxy)-5-nitrobenzene: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
1-Bromo-3-(difluoromethoxy)-5-nitrobenzene is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity patterns and potential applications. The difluoromethoxy group further enhances its chemical properties, making it a valuable compound in various research and industrial contexts.
Propriétés
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-4-1-5(11(12)13)3-6(2-4)14-7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWPZKIOAPIRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)
![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2927751.png)
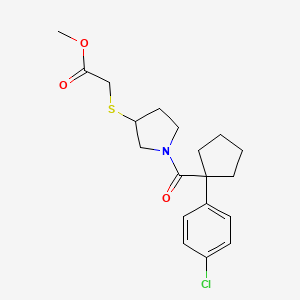
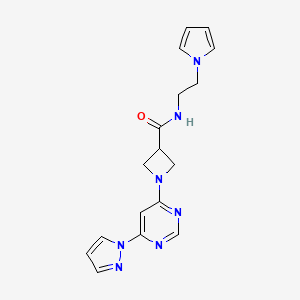
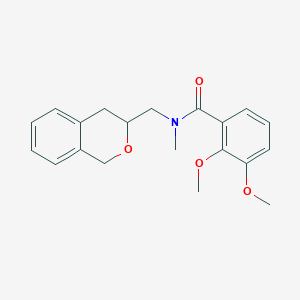
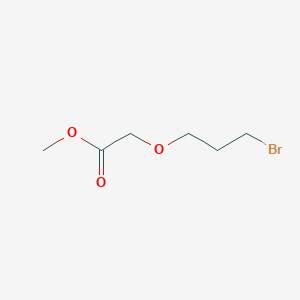
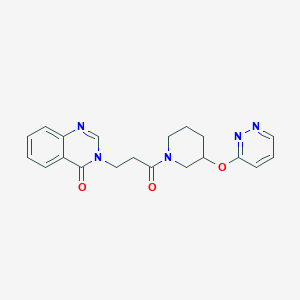
![1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B2927757.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2927758.png)
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)
![2-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2927761.png)
![N-(4-ethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2927764.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)
